molecular formula C20H18ClN3O3 B4508643 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B4508643
M. Wt: 383.8 g/mol
InChI Key: TZPFJMRKMFBSJJ-UHFFFAOYSA-N
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Description

2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the 2-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with the pyridazinone intermediate.

    Attachment of the 4-methoxybenzyl group: This can be done through a reductive amination reaction, where the pyridazinone intermediate reacts with 4-methoxybenzaldehyde in the presence of a reducing agent.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorophenyl group exhibits reactivity toward nucleophilic substitution (SNAr) due to electron-withdrawing effects from the chlorine atom. Key observations include:

Reaction Conditions Products Reference
Amine substitutionAnhydrous DMF, K2CO3, 80°C, 12 h2-(3-(2-aminophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
Thiol substitutionEtOH, NaSH, reflux, 6 h2-(3-(2-mercaptophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

Oxidation and Reduction Reactions

The pyridazinone ring and acetamide moiety participate in redox reactions:

Oxidation

  • Pyridazinone ring : Oxidation with KMnO4/H2SO4 converts the 6-oxo group to a carbonyl, forming a pyridazine-dione derivative.

  • Methoxybenzyl group : Demethylation using BBr3 in DCM yields a phenolic product.

Reduction

  • Chlorophenyl group : Catalytic hydrogenation (H2/Pd-C) reduces the C–Cl bond to C–H.

  • Amide reduction : LiAlH4 in THF reduces the acetamide to a tertiary amine.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Condition Product Yield
6M HCl, reflux, 4 h2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid78%
2M NaOH, EtOH, 60°C, 2 hSodium salt of the acetic acid derivative85%

Cycloaddition and Ring-Opening Reactions

The pyridazinone core participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts . Ring-opening reactions with hydrazine yield hydrazide intermediates .

Functionalization of the Methoxybenzyl Group

The 4-methoxybenzyl group undergoes:

  • Ether cleavage : HI/AcOH removes the methoxy group, producing a hydroxyl derivative.

  • Electrophilic substitution : Nitration (HNO3/H2SO4) introduces a nitro group at the benzene ring’s para position.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction Type Catalyst Product
Suzuki couplingPd(PPh3)42-(3-(2-biphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
Buchwald-Hartwig aminationPd2(dba)3/XantphosN-aryl derivatives via C–N bond formation

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • C–Cl bond cleavage : Generates a phenyl radical intermediate.

  • Ring contraction : Pyridazinone converts to a pyrrole derivative in 15% yield .

Bioconjugation Reactions

The acetamide’s NH group reacts with:

  • NHS esters : Forms stable amide bonds with proteins (e.g., BSA) for biochemical studies.

  • Isocyanates : Produces urea derivatives under mild conditions.

Stability Under Physiological Conditions

Studies in PBS (pH 7.4, 37°C) show:

  • Half-life : >24 h, indicating high stability.

  • Degradation products : Hydrolyzed acetic acid and 4-methoxybenzylamine.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide include other pyridazinone derivatives, such as:

    2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the 4-methoxybenzyl group, which may affect its biological activity and chemical properties.

    2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide: Substitution of chlorine with fluorine can lead to differences in reactivity and biological effects.

    2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxybenzyl)acetamide: The presence of a hydroxyl group instead of a methoxy group can influence solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-27-15-8-6-14(7-9-15)12-22-19(25)13-24-20(26)11-10-18(23-24)16-4-2-3-5-17(16)21/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPFJMRKMFBSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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